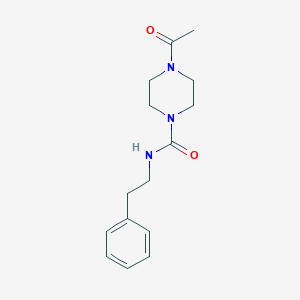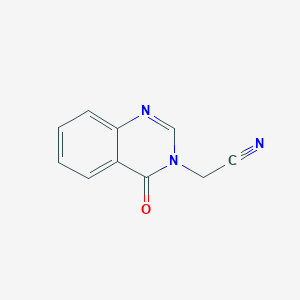![molecular formula C13H10ClN3O4 B7467026 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7467026.png)
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CMPC and has a molecular formula of C12H10ClN3O4.
Mecanismo De Acción
The mechanism of action of CMPC is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects
CMPC has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMPC in lab experiments is that it exhibits potent antitumor and anti-inflammatory activity. However, its mechanism of action is not fully understood, which could limit its use in certain experiments. Additionally, its synthesis method is complex, which could make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on CMPC. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective inhibitors of tumor growth and inflammation. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Finally, more research is needed to determine the safety and efficacy of CMPC in animal and human models.
Métodos De Síntesis
The synthesis of CMPC can be achieved through various methods, including the reaction of 3-chloro-4-methoxyaniline with ethyl chloroformate, followed by the reaction of the resulting compound with pyrazine-2-carboxylic acid. Another method involves the reaction of 3-chloro-4-methoxyaniline with pyrazine-2-carboxylic acid, followed by the reaction of the resulting compound with phosgene.
Aplicaciones Científicas De Investigación
CMPC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. CMPC has also been found to exhibit anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c1-21-9-3-2-7(6-8(9)14)17-12(18)10-11(13(19)20)16-5-4-15-10/h2-6H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWEQRQUIEFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)

![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466999.png)

![2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7467003.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)
![2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467015.png)
